4-Methoxyphenyl methylcarbamate

Description

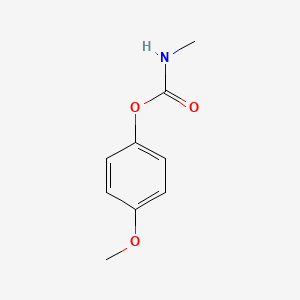

Structure

2D Structure

3D Structure

Properties

CAS No. |

3938-29-2 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

(4-methoxyphenyl) N-methylcarbamate |

InChI |

InChI=1S/C9H11NO3/c1-10-9(11)13-8-5-3-7(12-2)4-6-8/h3-6H,1-2H3,(H,10,11) |

InChI Key |

PFPSRAGMOKCNIC-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetic Studies

Hydrolytic Cleavage Mechanisms

The hydrolysis of N-methylcarbamates, such as 4-Methoxyphenyl (B3050149) methylcarbamate, is a key degradation pathway, particularly in aqueous environments. The reaction mechanism can vary significantly depending on the conditions, with the E1cB (Elimination, Unimolecular, conjugate Base) and BAc2 (Base-catalysed, Acyl-oxygen cleavage, bimolecular) pathways being the most prominent.

The hydrolysis of aryl N-methylcarbamates is frequently base-catalyzed and often proceeds through an E1cB mechanism. This pathway involves the initial abstraction of the acidic proton from the nitrogen atom by a base, forming a carbamate (B1207046) anion (the conjugate base). This is followed by the rate-determining elimination of the aryloxide leaving group to form a highly reactive isocyanate intermediate (methyl isocyanate), which is then rapidly hydrolyzed to methylamine (B109427) and carbon dioxide. The presence of an electron-withdrawing group on the aryl ring can facilitate this mechanism by stabilizing the leaving group. For N-methylcarbamates, a positive activation entropy is often indicative of an E1cB mechanism.

Conversely, the BAc2 mechanism involves a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate can involve the cleavage of either the C-O or C-N bond. For many N-methylcarbamates, the cleavage of the C-O bond to release the phenolate (B1203915) is the typical BAc2 pathway. A shift from the E1cB to the BAc2 mechanism can be observed for carbamates with poorer leaving groups.

Interactive Table: Comparison of E1cB and BAc2 Hydrolysis Mechanisms for Carbamates

| Feature | E1cB Mechanism | BAc2 Mechanism |

|---|---|---|

| Rate-Determining Step | Unimolecular elimination from the conjugate base | Bimolecular nucleophilic attack |

| Intermediate | Isocyanate | Tetrahedral intermediate |

| Effect of Leaving Group | Favored by good leaving groups | Less sensitive to leaving group ability |

| Stereochemistry | Not applicable | Inversion of configuration at the carbonyl carbon |

| Base Requirement | Requires a base to form the conjugate base | Catalyzed by base (nucleophile) |

Environmental factors, most notably pH, play a critical role in the hydrolysis kinetics of 4-Methoxyphenyl methylcarbamate. The rate of hydrolysis for N-methylcarbamates is generally pH-dependent.

In alkaline conditions (high pH), the concentration of hydroxide ions is high, which significantly accelerates the hydrolysis rate. This is because the hydroxide ion can act as a base to initiate the E1cB pathway or as a nucleophile in the BAc2 pathway. For many carbamate pesticides, the rate of degradation increases as the pH increases from neutral to alkaline conditions. For instance, studies on similar carbamates have shown that alkaline hydrolysis is often the dominant degradation pathway in the environment.

kobs = kA[H+] + kN + kB[OH-]

Interactive Table: Effect of pH on Carbamate Hydrolysis

| pH Range | Dominant Hydrolysis Mechanism | General Rate of Hydrolysis |

|---|---|---|

| Acidic (pH < 7) | Acid-catalyzed (can be slow) | Generally slow |

| Neutral (pH ≈ 7) | Neutral hydrolysis (often very slow) | Typically the slowest |

| Alkaline (pH > 7) | Base-catalyzed (E1cB or BAc2) | Increases significantly with increasing pH |

Transcarbamoylation and Transurethanization Pathways

Transcarbamoylation and transurethanization are exchange reactions where the alkoxy or amino group of a carbamate is replaced by another alcohol or amine. These pathways are significant in synthetic applications and can also play a role in the environmental transformation of carbamates.

The mechanism of transcarbamoylation and transurethanization can proceed through either an associative or a dissociative pathway.

The associative pathway is analogous to transesterification. It involves the nucleophilic attack of an alcohol or amine on the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. The subsequent elimination of the original alkoxy or amino group yields the new carbamate.

The dissociative pathway , on the other hand, involves the initial decomposition of the carbamate into an isocyanate and an alcohol or amine. The generated isocyanate then reacts with a different alcohol or amine present in the reaction mixture to form the new carbamate product. The pathway that is favored depends on the specific carbamate structure, the incoming nucleophile, and the reaction conditions.

The efficiency of transcarbamoylation and transurethanization reactions can be significantly enhanced by catalysts. Both acidic and basic catalysts can be employed. For instance, superbase ionic liquids have been shown to promote the transurethanization of methyl N-substituted carbamates with cellulose (B213188). In such cases, the ionic liquid can act as both a green reaction medium and a catalyst, facilitating the reaction under milder conditions. The catalytic effect often involves the activation of the carbamate carbonyl group or the deprotonation of the incoming nucleophile to increase its reactivity.

Photochemical Transformation Mechanisms

The absorption of ultraviolet (UV) radiation can induce photochemical transformations in carbamate compounds, including this compound. These reactions are important environmental degradation pathways, particularly in sunlit surface waters and on treated plant surfaces.

The photochemical degradation of carbamates can proceed through various mechanisms. Direct photolysis occurs when the carbamate molecule itself absorbs light energy, leading to an excited state that can then undergo bond cleavage, rearrangement, or other reactions. For aryl carbamates, common photochemical reactions include the photo-Fries rearrangement, which can lead to the formation of ortho- and para-hydroxy substituted amides, and the cleavage of the carbamate bond to produce phenols and isocyanates.

Indirect photolysis can also occur, where other substances in the environment, known as sensitizers (such as dissolved organic matter), absorb light and then transfer the energy to the carbamate molecule, initiating its degradation. Furthermore, advanced oxidation processes, such as the photo-Fenton reaction, can generate highly reactive hydroxyl radicals (•OH) in the presence of iron ions and hydrogen peroxide under UV light. These radicals can then attack and degrade the carbamate molecule.

For compounds containing a methoxyphenyl group, photochemical reactions can also involve transformations of this moiety. The specific products of the photochemical degradation of this compound would depend on the irradiation wavelength, the solvent, and the presence of other reactive species. Studies on related carbamates have shown that photolysis can lead to a complex mixture of products.

Thermal Decomposition Pathways and Stability Analysis

Carbamate compounds are generally recognized as being thermally unstable. nih.gov The stability and decomposition pathways of compounds like this compound are typically investigated using thermal analysis techniques such as thermogravimetry (TG) and differential thermogravimetry (DTG). nih.govnih.gov These methods measure the change in mass of a substance as a function of increasing temperature, allowing for the determination of decomposition temperatures and the kinetics of the process. nih.gov

Studies on various organic compounds show that thermal decomposition is often a multi-step process that differs depending on whether the atmosphere is inert (e.g., nitrogen) or oxidizing (e.g., air). nih.gov For many pharmaceuticals and organic chemicals, thermal stability is maintained up to temperatures around 190-210°C, after which decomposition begins. nih.gov

The thermal degradation of carbamates is highly dependent on temperature. For instance, studies on the carbamate carbosulfan (B1218777) have shown a clear relationship between temperature and the rate of degradation, which is often quantified by the compound's half-life (the time it takes for 50% of the substance to degrade). nih.gov As temperature increases, the half-life decreases, indicating a faster rate of decomposition. nih.gov High temperature and high relative humidity can accelerate the degradation of pesticide residues. nih.gov

The following table, based on data for the related carbamate carbosulfan, illustrates the effect of temperature on degradation. nih.gov

| Temperature (°C) | Half-Life (days) | Degradation after 60 days (%) |

|---|---|---|

| 25 | 6.08 | 90.79 |

| 35 | 5.49 | 90.89 |

| 45 | 4.54 | 88.88 |

The decomposition process for complex organic molecules typically involves the breakdown of the main molecular skeleton over a wide temperature range, eventually leaving a residual mass. nih.gov

Spectroscopic and Crystallographic Characterization of 4 Methoxyphenyl Methylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and spatial relationship of atoms.

The proton (¹H) NMR spectrum of 4-Methoxyphenyl (B3050149) methylcarbamate provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic region typically displays a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The protons on carbons adjacent to the carbamate (B1207046) group (H-2, H-6) and those adjacent to the methoxy (B1213986) group (H-3, H-5) are chemically distinct and often appear as two separate doublets due to coupling with their neighbors.

The aliphatic region of the spectrum contains signals for the N-methyl and O-methyl (methoxy) protons. The methoxy group protons appear as a sharp singlet, as they have no adjacent protons to couple with. The N-methyl protons also typically appear as a singlet, though they can sometimes show coupling to the N-H proton, resulting in a doublet. The N-H proton itself often presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: ¹H NMR Chemical Shift Assignments for 4-Methoxyphenyl Methylcarbamate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-2, H-6) | ~7.0 | d |

| Aromatic (H-3, H-5) | ~6.8 | d |

| Methoxy (-OCH₃) | ~3.7 | s |

| N-Methyl (-NCH₃) | ~2.8 | s (or d) |

| Amine (-NH) | Variable (broad) | s (or q) |

Note: 'd' denotes a doublet, 's' a singlet, and 'q' a quartet. Exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides insight into its electronic environment. The carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield.

The aromatic carbons show four distinct signals for the 1,4-disubstituted ring. The carbons directly attached to oxygen atoms (C-1 and C-4) are found at lower field strengths compared to the other aromatic carbons (C-2, C-3, C-5, C-6). The methoxy and N-methyl carbons appear in the upfield, aliphatic region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~154-156 |

| Aromatic (C-4) | ~156-158 |

| Aromatic (C-1) | ~144-146 |

| Aromatic (C-2, C-6) | ~121-123 |

| Aromatic (C-3, C-5) | ~114-116 |

| Methoxy (-OCH₃) | ~55 |

| N-Methyl (-NCH₃) | ~27 |

Note: Chemical shifts are approximate and can vary with experimental conditions.

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are utilized.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides unambiguous confirmation of one-bond C-H connections. For instance, it would show a correlation peak between the aromatic proton signals around 6.8-7.0 ppm and their corresponding carbon signals between 114-123 ppm, and a correlation between the methoxy proton signal (~3.7 ppm) and the methoxy carbon signal (~55 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular puzzle by revealing correlations between protons and carbons that are separated by two or three bonds. This technique confirms the connectivity between different functional groups. Key expected correlations for this compound include:

A correlation from the N-methyl protons to the carbonyl carbon, confirming the N-methylcarbamate moiety.

Correlations from the aromatic protons (H-2, H-6) to the carbonyl carbon, linking the aromatic ring to the carbamate group.

Correlations from the methoxy protons to the C-4 aromatic carbon, confirming the position of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental formula. For this compound, the molecular formula is C₉H₁₁NO₃. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass, thereby providing definitive confirmation of the compound's elemental composition.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₃ |

| Calculated Monoisotopic Mass | 181.0739 u |

| Experimentally Observed Mass | ~181.074 u |

Note: The experimentally observed mass should closely match the calculated mass, with differences typically in the low parts-per-million (ppm) range.

In a mass spectrometer, the molecule is ionized to form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint.

The fragmentation of this compound is expected to be dominated by the cleavage of the ester linkage, which is a characteristic pathway for carbamates. The most significant fragmentation would involve the cleavage of the C-O bond between the carbonyl carbon and the phenoxy oxygen. This cleavage results in the formation of the 4-methoxyphenol (B1676288) radical cation, which is a stable and thus abundant fragment.

Key expected fragments include:

m/z = 181: The molecular ion [C₉H₁₁NO₃]⁺•.

m/z = 124: A major peak corresponding to the [HOC₆H₄OCH₃]⁺• ion (4-methoxyphenol radical cation), resulting from cleavage of the carbamate ester bond.

m/z = 109: Loss of a methyl radical (•CH₃) from the m/z 124 fragment, yielding a [HOC₆H₄O]⁺ ion.

m/z = 58: The [CH₃NHCO]⁺ fragment, corresponding to the other half of the initial cleavage.

Analysis of these characteristic fragments provides strong evidence for the presence and structure of the 4-methoxyphenyl and N-methylcarbamate moieties within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The principle of the technique relies on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular fingerprint.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its primary functional groups: the N-H group, the carbonyl (C=O) group of the carbamate, the C-O bonds, the aromatic ring, and the methoxy group.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Description |

| N-H | Stretching | 3300 - 3400 | A sharp to moderately broad peak, indicative of the secondary amine in the carbamate linkage. |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Typically weak to medium sharp peaks. |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Peaks corresponding to the methyl groups (methoxy and carbamate). |

| C=O (Carbonyl) | Stretching | 1680 - 1730 | A strong, sharp absorption band, characteristic of the carbamate carbonyl group. |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Multiple sharp peaks of variable intensity, confirming the presence of the benzene ring. |

| C-N | Stretching | 1200 - 1350 | Medium to strong band associated with the carbamate linkage. |

| C-O (Ether) | Asymmetric Stretching | 1230 - 1270 | A strong band due to the aryl-alkyl ether linkage of the methoxy group. |

| C-O (Ether) | Symmetric Stretching | 1020 - 1050 | A medium to strong band from the methoxy group. |

| C-H (Aromatic) | Out-of-Plane Bending | 810 - 850 | A strong peak indicating 1,4-disubstitution on the benzene ring. |

These expected values allow for the confident identification of this compound and can be used to assess the purity of a synthesized sample by comparing its experimental IR spectrum to these reference ranges.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nist.govresearchgate.net By analyzing the pattern of X-rays scattered by the electron clouds of atoms in a crystal, one can deduce the precise geometry of the molecule, how the molecules pack together in the solid state, and detailed information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural data for a molecule. iucr.org The technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. nist.gov This data allows for the calculation of the electron density distribution within the crystal, from which a model of the molecular structure is refined. researchgate.net

While a dedicated single-crystal structure determination for this compound is not publicly documented, extensive studies on closely related analogues, such as Phenyl N-(4-methoxyphenyl)carbamate researchgate.net and 4-(dimethylamino)-3-methylphenyl N-methylcarbamate (Aminocarb) iucr.org, provide a strong basis for predicting its solid-state structure.

Based on these analogues, this compound is expected to crystallize in a common crystal system such as monoclinic or orthorhombic. The carbamate group itself is anticipated to be relatively planar, a feature that promotes the formation of predictable hydrogen-bonding networks.

Predicted Crystallographic Parameters for this compound (based on analogues):

| Parameter | Predicted Value/System | Source/Analogue |

| Crystal System | Monoclinic | Aminocarb iucr.org |

| Space Group | P2₁/c or similar | Aminocarb iucr.org, Phenyl N-(4-methoxyphenyl)carbamate researchgate.net |

| Key Conformation | Planar carbamate group | Phenyl N-(4-methoxyphenyl)carbamate researchgate.net |

| Dihedral Angle | Significant twist between the phenyl ring and the carbamate plane | Phenyl N-(4-methoxyphenyl)carbamate researchgate.net |

The analysis would reveal the precise bond lengths and angles, the conformation of the methoxy group relative to the phenyl ring, and the orientation of the methylcarbamate moiety.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Contacts)

The packing of molecules in a crystal is governed by a network of intermolecular interactions. SCXRD is unparalleled in its ability to map these interactions precisely. nist.gov In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal lattice.

Hydrogen Bonding: The most significant intermolecular interaction is predicted to be the hydrogen bond between the amide hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This N−H···O=C interaction is a classic and robust motif in carbamates and amides, often leading to the formation of infinite chains or dimeric structures. iucr.orgresearchgate.net

Predicted Intermolecular Interactions in Crystalline this compound:

| Interaction Type | Donor | Acceptor | Typical Geometry/Effect | Source/Analogue |

| Hydrogen Bond | N-H (amide) | C=O (carbonyl) | Forms strong, linear chains or dimers, defining the primary structural motif. | Aminocarb iucr.org, Phenyl N-(4-methoxyphenyl)carbamate researchgate.net |

| Weak H-Bond | C-H (aromatic) | O (carbonyl/methoxy) | Contributes to a 3D network, linking the primary H-bonded chains. | Phenyl N-(4-methoxyphenyl)carbamate researchgate.net |

| Weak H-Bond | C-H (methyl) | O (carbonyl/methoxy) | Further stabilizes the crystal packing. | Phenyl N-(4-methoxyphenyl)carbamate researchgate.net |

| C-H···π Contact | C-H (methyl/aromatic) | Phenyl Ring (π-system) | A short contact that helps build a wave-like 3D structure. | Aminocarb iucr.org |

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD, used for the characterization of a bulk crystalline sample. spectrabase.com Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

This pattern is unique to a specific crystalline phase and serves as a fingerprint for identification. For this compound, PXRD would be used for several key purposes:

Phase Identification: Comparing the experimental PXRD pattern to a pattern calculated from single-crystal data (if available) or to standard patterns in a database confirms the identity of the synthesized material.

Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material. The absence of peaks from starting materials or the presence of unexpected peaks would indicate impurities or the existence of a different crystalline form (polymorph).

Polymorph Screening: Different crystalline forms of the same compound (polymorphs) will produce distinct PXRD patterns. PXRD is a primary tool for identifying and distinguishing between such forms.

Quantitative Analysis: The technique can be adapted to quantify the amount of a crystalline substance within a mixture. iucr.org

In a study of the related compound Aminocarb, PXRD was used alongside SCXRD to confirm the nature of the crystalline material obtained from synthesis. iucr.org This dual approach ensures that the single crystal selected for detailed analysis is representative of the bulk sample.

Computational and Theoretical Studies in Carbamate Chemistry

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular systems at the atomic level. For 4-methoxyphenyl (B3050149) methylcarbamate, these calculations are instrumental in understanding its fundamental properties.

Ab Initio and Density Functional Theory (DFT) for Molecular Geometry Optimization

Determining the most stable three-dimensional arrangement of atoms, or the molecular geometry, is a primary application of quantum mechanical methods. Ab initio and Density Functional Theory (DFT) are two prominent approaches used for this purpose. Ab initio methods are based on first principles, using only fundamental physical constants, while DFT approximates the complex many-electron problem by focusing on the electron density. acs.orgresearchgate.netepa.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic data, which is crucial for structure elucidation. uncw.edursc.orgscilit.com Nuclear Magnetic Resonance (NMR) spectroscopy is particularly important, and the prediction of chemical shifts (δ) for ¹H and ¹³C nuclei can help confirm or even revise proposed molecular structures. scilit.com

The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). nih.gov Various computational methods, including DFT functionals like B3LYP and mPW1PW91, are employed for these predictions. scilit.comnih.gov For complex molecules, a Boltzmann-weighted average of the chemical shifts of different low-energy conformers is often calculated to provide a more accurate prediction of the experimental spectrum. uncw.edu Machine learning approaches have also emerged as a powerful tool for predicting ¹H chemical shifts with high accuracy. mdpi.comresearchgate.net

Application of DP4+ Statistical Analysis for Structure Validation

When multiple isomers are possible for a given molecular formula, distinguishing between them can be a significant challenge. The DP4+ (statistical method for the identification of natural products) analysis is a sophisticated computational tool that aids in this process by comparing experimentally measured NMR data with theoretically calculated chemical shifts for all possible candidate structures. researchgate.netrsc.org

This Bayesian statistical method calculates the probability of each candidate structure being the correct one based on the goodness of fit between the experimental and computed NMR data. researchgate.net The DP4+ method has proven to be highly effective in the structural elucidation of complex natural products and other organic molecules, often providing a definitive assignment where traditional spectroscopic analysis is ambiguous. rsc.orgnih.govmdpi.com For 4-methoxyphenyl methylcarbamate, if there were any ambiguity in its structure, DP4+ analysis would be the method of choice for validation.

Analysis of Electronic Structure and Reactivity

Beyond geometry and spectroscopy, computational methods provide deep insights into the electronic nature of molecules, which governs their reactivity and intermolecular interactions.

Electrostatic Potential (ESP) Mapping and Binding Site Identification

The molecular electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.denih.gov It is a valuable tool for understanding how a molecule will interact with other charged or polar species. chemrxiv.org The ESP is calculated for a given surface, often the electron density surface, and color-coded to indicate regions of positive and negative potential.

Red or orange areas on an ESP map typically represent regions of negative potential, which are electron-rich and susceptible to electrophilic attack. Conversely, blue areas indicate positive potential, which are electron-deficient and attractive to nucleophiles. researchgate.net For this compound, an ESP map would reveal the electron-rich regions around the oxygen and nitrogen atoms of the carbamate (B1207046) group and the methoxy (B1213986) group, as well as electron-deficient regions, likely associated with the hydrogen atoms. This information is critical for predicting how the molecule might bind to a biological target or interact with other molecules. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.commdpi.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis can identify the parts of the molecule that are most likely to be involved in chemical reactions. For many carbamates, the HOMO is often located on the aromatic ring and the adjacent oxygen and nitrogen atoms of the carbamate group. mdpi.com

Determination of Quantum Chemical Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to determine a variety of molecular descriptors that govern the reactivity and stability of chemical compounds. mdpi.comnih.gov These parameters, including chemical hardness and electronegativity, provide a quantitative measure of a molecule's electronic properties.

Research Findings:

Theoretical studies on various carbamate derivatives have demonstrated the utility of DFT in calculating key quantum chemical parameters. mdpi.com These calculations typically involve optimizing the molecular geometry of the compound and then computing various electronic properties based on the electronic structure.

Chemical Hardness (η): This parameter quantifies the resistance of a molecule to a change in its electron distribution. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher value of chemical hardness indicates greater stability and lower reactivity. researchgate.netresearchgate.net

Electronegativity (χ): This is a measure of the ability of a molecule to attract electrons. It is also derived from the HOMO and LUMO energies. researchgate.netresearchgate.net

Interactive Data Table: Calculated Quantum Chemical Parameters for this compound

| Parameter | Symbol | Hypothetical Value | Unit |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | eV |

| Energy Gap | ΔE | 5.3 | eV |

| Electronegativity | χ | 3.85 | eV |

| Chemical Hardness | η | 2.65 | eV |

The determination of these parameters for a series of carbamates can aid in developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with biological activity or toxicity. mdpi.comnih.gov

Simulation of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the simulation of reaction pathways and the identification of high-energy transition states. sciencedaily.com For carbamates, common reactions of interest include hydrolysis and thermal decomposition.

Research Findings:

Hydrolysis: The hydrolysis of carbamates can proceed through different mechanisms depending on the pH and the structure of the carbamate. nih.gov Computational studies, often employing hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can elucidate the step-by-step mechanism of hydrolysis. nih.gov For N-aryl carbamates, the reaction often involves a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. nih.gov The subsequent breakdown of this intermediate can be the rate-determining step. The simulation of this pathway involves calculating the energy of the reactants, intermediates, transition states, and products.

Thermal Decomposition: The thermal decomposition of carbamates is a crucial process, particularly in the synthesis of isocyanates. mdpi.comresearchgate.net Computational modeling can simulate the bond-breaking and bond-forming processes that occur at elevated temperatures. nih.gov These simulations can predict the primary decomposition products and the activation energies required for the reaction to occur. For a compound like this compound, thermal decomposition would likely lead to the formation of 4-methoxyphenol (B1676288) and methyl isocyanate.

The simulation of these reaction pathways provides detailed insights into the energetics and kinetics of the reactions. By identifying the transition state structures and their corresponding activation energies, researchers can predict the feasibility and rate of a given reaction under specific conditions. While specific simulations for this compound are not documented in the reviewed literature, the general principles derived from studies on other carbamates provide a solid framework for understanding its likely reactive behavior. nih.govmdpi.com

Environmental Transformation and Degradation Pathways of Aryl N Methylcarbamates

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

The transformation of 4-Methoxyphenyl (B3050149) methylcarbamate in the environment can be initiated by sunlight through a process known as photodegradation. In aquatic systems, the direct photolysis of aryl N-methylcarbamates can occur, although the efficiency of this process is often low. The primary photochemical reaction for some aryl N-methylcarbamates involves the cleavage of the ester bond, leading to the formation of a phenol (B47542) and an isocyanate. Another potential pathway is the photo-Fries rearrangement, which results in the formation of amino- and methyl-substituted phenolic compounds. The specific products and the predominant pathway are influenced by factors such as the solvent environment.

In the atmosphere, the photodegradation of volatile organic compounds is primarily driven by reactions with hydroxyl radicals (•OH). While specific data for 4-Methoxyphenyl methylcarbamate is limited, it is anticipated that its atmospheric fate would involve reaction with these highly reactive radicals, leading to the transformation of the aromatic ring and the N-methylcarbamate group.

Hydrolytic Degradation under Environmental Conditions (e.g., pH Influence)

Hydrolysis is a significant degradation pathway for this compound in aqueous environments. The rate of this chemical breakdown is highly dependent on the pH of the surrounding water. Generally, the hydrolysis of aryl N-methylcarbamates is catalyzed by both acids and bases, but the base-catalyzed reaction is typically much faster and therefore more environmentally relevant under most natural conditions (pH > 7). clemson.edu

Under alkaline conditions, the hydrolysis proceeds through a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate (B1207046) linkage. This leads to the cleavage of the ester bond and the formation of 4-methoxyphenol (B1676288) and methylcarbamic acid. The methylcarbamic acid is unstable and subsequently decomposes to methylamine (B109427) and carbon dioxide. The rate of this alkaline hydrolysis increases with increasing pH. clemson.edu

In contrast, under acidic and neutral conditions, the hydrolysis rate is generally much slower. clemson.edu For some carbamates, a pH-independent hydrolysis mechanism has also been observed, although this is typically a minor pathway compared to base-catalyzed hydrolysis in alkaline environments. nih.gov

The following table illustrates the general influence of pH on the hydrolysis of aryl N-methylcarbamates, based on studies of similar compounds.

Table 1: General Influence of pH on the Hydrolysis of Aryl N-Methylcarbamates

| pH Range | Predominant Mechanism | Relative Rate | Primary Products |

| Acidic (pH < 6) | Acid-catalyzed hydrolysis | Slow | Phenol, Methylamine, CO2 |

| Neutral (pH ~7) | Neutral hydrolysis | Very Slow | Phenol, Methylamine, CO2 |

| Alkaline (pH > 8) | Base-catalyzed hydrolysis | Fast | Phenol, Methylamine, CO2 |

This table provides a generalized overview. Specific rates and dominant mechanisms can vary for different carbamate structures.

Microbial Biodegradation Pathways

Microorganisms play a crucial role in the ultimate breakdown of this compound in soil and water. The biodegradation process typically involves a series of enzymatic reactions that transform the parent compound into simpler, less harmful substances that can be integrated into microbial metabolism.

Enzymatic Hydrolysis of Carbamate Linkages

The initial and critical step in the microbial degradation of this compound is the enzymatic hydrolysis of the carbamate ester linkage. This reaction is primarily catalyzed by a class of enzymes known as carboxylesterases or carbamate hydrolases. nih.gov These enzymes cleave the bond between the carbonyl carbon and the phenolic oxygen, releasing 4-methoxyphenol and methylcarbamic acid. nih.gov The latter spontaneously breaks down into methylamine and carbon dioxide.

Several bacteria from genera such as Pseudomonas, Arthrobacter, and Bacillus have been shown to possess carbamate-hydrolyzing enzymes. nih.gov These enzymes are often inducible, meaning their production is triggered by the presence of the carbamate compound in the environment.

Aromatic Ring Cleavage Pathways (e.g., Dihydroxy Aromatic Intermediates)

Following the initial hydrolysis, the resulting aromatic intermediate, 4-methoxyphenol, undergoes further degradation. The microbial breakdown of aromatic compounds typically proceeds through the formation of dihydroxy aromatic intermediates, which are then susceptible to ring cleavage by powerful enzymes called dioxygenases.

In the case of 4-methoxyphenol, the methoxy (B1213986) group is often first removed by monooxygenase enzymes to form a dihydroxybenzene, such as hydroquinone (B1673460) or catechol. For instance, some bacteria can convert 4-methoxyphenol to hydroquinone. This dihydroxyaromatic intermediate is then a substrate for ring-cleavage enzymes.

The aromatic ring is subsequently opened through one of two main pathways:

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.

The specific pathway utilized depends on the microorganism and the specific enzymes it produces. These cleavage reactions result in the formation of aliphatic acids that can then enter central metabolic pathways.

Carbon and Nitrogen Assimilation Mechanisms

The breakdown products from the hydrolysis and ring cleavage of this compound serve as sources of carbon and nitrogen for the degrading microorganisms. nih.gov

The aliphatic acids generated from the aromatic ring cleavage, such as succinate (B1194679) and acetate, are readily metabolized through central metabolic pathways like the tricarboxylic acid (TCA) cycle to generate energy and cellular building blocks. This process represents the assimilation of the carbon from the aromatic ring of the original molecule. osti.govosti.gov

The methylamine released from the hydrolysis of the carbamate linkage can be utilized as a source of both carbon and nitrogen by many microorganisms. nih.gov Bacteria can assimilate the nitrogen from methylamine into amino acids and other nitrogen-containing cellular components. The carbon from methylamine can also be funneled into central metabolism. This complete mineralization of the compound into basic cellular components represents the final step in its biodegradation. nih.govosti.govosti.gov

Chemical and Structural Diversification of 4 Methoxyphenyl Methylcarbamate Derivatives

Synthetic Approaches to Substituted Aryl Methylcarbamates

The synthesis of substituted aryl methylcarbamates, including derivatives of 4-methoxyphenyl (B3050149) methylcarbamate, can be achieved through a variety of chemical strategies. These methods range from classical rearrangements to modern catalytic cross-coupling reactions, offering chemists a toolbox to access a diverse range of structures.

One-pot procedures are highly valued for their efficiency and economy. A versatile one-pot synthesis for O-aryl carbamates involves the in-situ formation of N-substituted carbamoyl (B1232498) chlorides from amines, which then react with substituted phenols. organic-chemistry.org This approach avoids the need to handle sensitive intermediates and can produce yields of up to 99%. organic-chemistry.org Another efficient one-pot method involves the reaction of a carbonylimidazolide with a nucleophile in water, which allows for the high-purity preparation of carbamates without needing an inert atmosphere. organic-chemistry.org

Traditional named reactions also provide reliable routes. The Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate intermediate, is a widely used method for converting carboxylic acids into carbamates. nih.gov Similarly, a modified Hofmann rearrangement of aromatic carboxamides using reagents like potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) and sodium hypochlorite (B82951) offers a pathway to methyl carbamates. nih.gov The use of hypervalent iodine reagents has also been reported for the preparation of methyl carbamates from primary alkyl- and arylcarboxamides. acs.org

Modern catalytic methods have further expanded the synthetic possibilities. Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol provides an efficient route to aryl carbamates. organic-chemistry.orgorganic-chemistry.org Copper-catalyzed reactions are also prominent. For instance, a CuI-catalyzed cross-coupling of (hetero)aryl chlorides with potassium cyanate in an alcohol solvent yields N-(hetero)aryl carbamates in very good yields. organic-chemistry.org

The synthesis of N-methyl carbamates can also be approached by generating methyl isocyanate as a key intermediate. One industrial process involves the reaction of methylamine (B109427) with diphenyl carbonate to produce phenyl-N-methyl urethane (B1682113), which is then thermally degraded to yield methyl isocyanate. google.com This isocyanate can then be reacted with various substituted phenols to generate the final N-methyl carbamate (B1207046) product. google.com

| Synthetic Method | Reactants | Key Features | Reference |

| One-Pot Synthesis | Amines, Phosgene equivalent (e.g., triphosgene), Phenols | In-situ formation of carbamoyl chloride; avoids handling sensitive intermediates; high yields. | organic-chemistry.org |

| Curtius Rearrangement | Carboxylic Acids (via acyl azides) | Forms an isocyanate intermediate that is trapped by an alcohol. | nih.gov |

| Hofmann Rearrangement | Primary Amides | Rearrangement of an amide to an amine with one fewer carbon, which can be trapped to form a carbamate. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Aryl Halides/Triflates, Sodium Cyanate, Alcohols | Efficient for a wide range of substrates, including aryl chlorides. | organic-chemistry.orgorganic-chemistry.org |

| Copper-Catalyzed N-Arylation | Carbamates, Aryl Boronic Acids or Aryl Halides | Mild reaction conditions, often at room temperature. | organic-chemistry.org |

| Transcarbamoylation | Alcohols, Carbamoyl Donor (e.g., methyl carbamate) | Tin-catalyzed process with broad functional group tolerance. | organic-chemistry.org |

| Reaction with Isocyanates | Phenols, Methyl Isocyanate | Direct and often high-yielding addition reaction. | google.com |

Structure-Reactivity Relationships in Modified Carbamate Frameworks

The reactivity of carbamate derivatives is intrinsically linked to their molecular structure. The carbamate group itself is a hybrid of an ester and an amide, conferring a degree of conformational rigidity due to the delocalization of the nitrogen lone pair into the carbonyl group. nih.gov This electronic feature influences the bond lengths, angles, and rotational barriers within the molecule, which in turn dictate its chemical stability and biological interactions.

Studies combining spectroscopic methods and computational theory have shown that carbamates are generally more rigid than analogous peptide structures. nih.govacs.org Furthermore, unlike peptides where the trans configuration of the amide bond is overwhelmingly favored, the cis configuration in carbamates can be energetically stable. nih.gov This conformational flexibility is a key factor in determining how a carbamate derivative will orient itself to interact with a biological target, such as an enzyme's active site. nih.govnih.gov For insecticidal carbamates, for example, their biological activity is dependent on their structural complementarity to the active site of acetylcholinesterase (AChE). nih.gov

The chemical stability of the carbamate linkage, particularly its susceptibility to hydrolysis, is a critical aspect of its reactivity profile. The mechanism of base-catalyzed hydrolysis differs for monosubstituted and disubstituted carbamates, proceeding through an isocyanate anion intermediate in the former case. nih.gov This reactivity is fundamental to the design of carbamate prodrugs, where controlled hydrolysis releases an active pharmacological agent. nih.gov

The chemical stability of the carbamate framework can be precisely modulated by introducing substituents onto the aryl ring. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—directly influence the reactivity of the carbamate functional group.

Conversely, in the context of bioreductive prodrugs, the rate of fragmentation following a reduction event is a key parameter. A systematic study of 4-nitrobenzyl carbamates, which are designed to release a toxin upon reduction of the nitro group, demonstrated that electron-donating substituents on the benzyl (B1604629) ring accelerate the fragmentation of the intermediate hydroxylamine. rsc.org This acceleration is consistent with a mechanism that involves the formation of a positive charge on the benzylic carbon in the transition state; electron-donating groups stabilize this developing positive charge, thus lowering the activation energy for fragmentation. rsc.org The fragmentation half-life (Mt1/2) was shown to correlate with the Hammett substituent constant (σ), highlighting a predictable electronic influence. rsc.org

| Substituent Position/Type | Electronic Effect | Impact on Stability/Reactivity | Mechanism | Reference |

| Electron-Donating Group on O-Aryl Ring | Increases electron density on carbamate oxygen | Increases hydrolytic stability | Reduces electrophilicity of the carbonyl carbon, disfavoring nucleophilic attack. | researchgate.net |

| Electron-Donating Group on Benzyl Ring (in nitrobenzyl carbamates) | Stabilizes developing positive charge | Accelerates fragmentation after reduction | Lowers the activation energy of the fragmentation step by stabilizing the benzylic carbocation-like transition state. | rsc.org |

| Electron-Withdrawing Group on O-Aryl Ring | Decreases electron density on carbamate oxygen | Decreases hydrolytic stability | Increases electrophilicity of the carbonyl carbon, promoting nucleophilic attack. | researchgate.net |

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the reactivity and biological activity of carbamate derivatives. While often subtle, the spatial configuration of a molecule can have a profound impact on its properties and how it interacts with its environment, particularly with chiral biological macromolecules like enzymes and receptors.

The concept of "structural complementarity" is central to the function of many biologically active carbamates, such as those used as insecticides. nih.gov The precise 3D fit of the carbamate into the active site of an enzyme like acetylcholinesterase is essential for its inhibitory action. Any variation in stereochemistry, such as the presence of chiral centers, can lead to diastereomers that exhibit significantly different biological activities.

Recent studies on other complex organic molecules have demonstrated that stereoisomers, despite having identical molecular formulas and connectivity, can display notable differences in properties like density and stability. rsc.org This principle extends to carbamates; rationally designed stereochemical modifications can be an effective strategy for fine-tuning a molecule's performance. rsc.org The conformational aspects of the carbamate bond itself, such as the potential for stable cis and trans isomers, represent another layer of stereochemical influence. nih.gov The specific conformation adopted by the carbamate backbone can dictate the orientation of substituent groups, thereby affecting both intramolecular interactions and the molecule's ability to engage in intermolecular binding, which ultimately influences reaction outcomes. nih.govacs.org

Design and Synthesis of Chemically-Active Carbamate Analogs

The carbamate group is a key structural motif frequently incorporated into the design of new therapeutic agents and other chemically-active molecules. nih.gov Its chemical stability, ability to participate in hydrogen bonding, and utility as a bioisostere for the peptide bond make it an attractive functional group for medicinal chemists. nih.gov The design of carbamate analogs often focuses on creating prodrugs or developing molecules that can interact specifically with a biological target.

Carbamates are widely used in the design of prodrugs to improve the properties of a parent molecule, such as enhancing hydrolytic stability to protect it from first-pass metabolism. nih.gov The carbamate linkage is designed to be stable until it reaches its target environment, where it can be cleaved, often by metabolic enzymes like esterases, to release the active drug. nih.gov

The synthesis of these designed analogs requires strategic planning. For instance, in the creation of ferrocene-modified analogs of the cancer drug imatinib, a benzyloxycarbonyl carbamate was used as a protecting group for an amine functionality. mdpi.com The synthetic route involved the initial protection of an aniline (B41778) derivative as a carbamate, followed by reduction of a nitro group, and subsequent steps to construct the final complex molecule. mdpi.com The choice of protecting group was critical, as its removal under specific conditions was a necessary step in the synthetic sequence. mdpi.com

The synthesis of diverse carbamate libraries for screening purposes often relies on robust and high-throughput methods. The development of activated mixed carbonates and carbamoylimidazolium salts provides low-cost and safer alternatives to traditional phosgene-based routes for synthesizing carbamates. nih.gov These reagents allow for the efficient coupling of amines with alcohols or phenols to generate the desired carbamate products under mild conditions, facilitating the exploration of a wide chemical space in the search for new active analogs. nih.gov

Advanced Analytical Methodologies for Carbamate Analysis

Chromatographic Separation Techniques

Chromatography is a cornerstone of modern analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For carbamates like 4-Methoxyphenyl (B3050149) methylcarbamate, both gas and liquid chromatography, especially when coupled with mass spectrometry, offer powerful analytical solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely utilized technique for the trace analysis of volatile and semi-volatile organic compounds. youtube.comyoutube.com For many N-methylcarbamates, direct analysis by GC can be challenging due to their thermal lability, often requiring a derivatization step to enhance volatility and thermal stability. A common approach involves converting the carbamates into more stable derivatives, for instance, using heptafluorobutyric anhydride (B1165640) (HFBA). nih.gov

The GC separates the derivatized analyte from other components in the sample based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. youtube.com Following separation, the analyte enters the mass spectrometer, which ionizes the molecules (commonly through electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). youtube.com This process generates a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification.

For 4-Methoxyphenyl methylcarbamate, the mass spectrum provides key information for its identification. The molecular ion peak [M]+ would be observed at m/z 181, corresponding to its molecular weight. nih.gov The fragmentation pattern provides further structural confirmation.

Table 1: GC-MS Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₃ | Indicates the elemental composition. |

| Molecular Weight | 181.19 g/mol | Corresponds to the molecular ion peak in the mass spectrum. |

| Major Mass Spectrum Peaks (m/z) | 181, 149, 122 | Used for identification and confirmation. nih.gov |

Trace level detection, often required in environmental and food safety applications, can be achieved using GC-MS in selected ion monitoring (SIM) mode. Instead of scanning the entire mass range, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, significantly increasing sensitivity and reducing background noise. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable, making it highly suitable for many carbamates. mdpi.comsemanticscholar.org

Purity Determination For assessing the purity of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, a nonpolar stationary phase (like C18 or ODS) is used with a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water. sielc.comepa.gov The compound is separated from its impurities based on differences in their polarity. A UV detector is commonly used for quantification. nih.gov The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table 2: Exemplar HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table represents a typical starting point for method development. sielc.comepa.gov

Enantiomeric Excess Determination While this compound is an achiral molecule, many other carbamates possess chiral centers, existing as enantiomers. The determination of enantiomeric purity or enantiomeric excess (ee) is crucial, particularly in the pharmaceutical industry, as different enantiomers can have varied biological activities. HPLC is the most common method for this purpose, utilizing a Chiral Stationary Phase (CSP). mdpi.comsemanticscholar.org

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on silica (B1680970) gel, are widely successful. mdpi.comsemanticscholar.org For instance, columns like cellulose tris(3-chloro-4-methylphenylcarbamate) have been used to separate the enantiomers of various compounds. nih.gov The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol). mdpi.com The enantiomeric excess is calculated from the peak areas of the two separated enantiomers.

Method Development for Environmental and Chemical Matrix Analysis

Analyzing this compound in complex samples, such as environmental water and soil or in chemical formulations, requires robust method development that addresses the challenges posed by the sample matrix. bmuv.de The goal is to develop a procedure that is sensitive, selective, accurate, and reproducible.

The first critical step is sample preparation, which aims to extract the analyte from the matrix and remove interfering substances. For aqueous samples, Solid-Phase Extraction (SPE) with a C18 cartridge is a common and effective technique for concentrating the analyte and cleaning up the sample. nih.gov For solid matrices like soil or in chemical mixtures, initial extraction with a solvent such as acetonitrile or methanol may be necessary, followed by cleanup steps. epa.gov

The choice of analytical instrument is dictated by the required sensitivity and the nature of the matrix. For environmental samples, where concentrations can be extremely low (in the µg/L or ng/L range), LC coupled with tandem mass spectrometry (LC-MS/MS) is often the method of choice due to its exceptional sensitivity and selectivity. bmuv.de

Method development also involves a rigorous validation process to ensure the method's reliability. nih.gov Key validation parameters include:

Linearity: Establishing a concentration range over which the instrument's response is proportional to the analyte concentration.

Accuracy: Assessing the closeness of the measured value to the true value, often determined through recovery studies on spiked samples.

Precision: Evaluating the repeatability and reproducibility of the results, expressed as relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy.

Matrix effects are a significant consideration in method development, especially for GC-MS and LC-MS. nih.govanalchemres.org The co-extracted components from the sample matrix can either suppress or enhance the analyte signal, leading to inaccurate quantification. These effects can be compensated for by using matrix-matched standards for calibration or by employing an internal standard that behaves similarly to the analyte. analchemres.org

Table 3: Summary of Analytical Approaches for this compound in Different Matrices

| Matrix | Sample Preparation Technique | Analytical Method | Key Considerations |

|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | LC-MS/MS or GC-MS | Achieving low detection limits (ng/L to µg/L). bmuv.de |

| Soil/Sediment | Solvent Extraction (e.g., Acetonitrile), Cleanup (e.g., SPE) | HPLC-UV or LC-MS/MS | Efficient extraction and removal of complex matrix components. epa.gov |

| Chemical Formulation | Dilution with appropriate solvent | HPLC-UV | High specificity to separate from related substances and impurities. |

Emerging Research Avenues in 4 Methoxyphenyl Methylcarbamate Chemistry

Exploration of Novel Synthetic Catalytic Systems

The efficient and selective synthesis of 4-Methoxyphenyl (B3050149) methylcarbamate and related aryl carbamates is a key area of ongoing research. Traditional methods often require harsh conditions or stoichiometric reagents. Modern catalysis offers milder, more sustainable alternatives.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds, a critical step in the synthesis of many carbamates. mit.edumit.eduorganic-chemistry.org One promising strategy involves the palladium-catalyzed coupling of aryl halides (like 4-chloroanisole (B146269) or 4-bromoanisole) or aryl triflates with a source of the carbamate (B1207046) group. For instance, the use of sodium cyanate (B1221674) in the presence of an alcohol offers a direct route to N-aryl carbamates. mit.eduorganic-chemistry.org The catalytic cycle for such reactions typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by insertion of the cyanate and subsequent reaction with an alcohol to yield the carbamate product and regenerate the catalyst. The choice of ligands, such as phosphines, is crucial in tuning the reactivity and stability of the palladium catalyst.

Molybdenum-based catalysts also show promise in the synthesis of carbamates. A notable development is the reductive methoxycarbonylation of nitroarenes using dimethyl carbonate, with molybdenum hexacarbonyl (Mo(CO)6) acting as a promoter. rsc.org This method allows for the transformation of nitroarenes into the corresponding carbamates. The reaction conditions, particularly the choice of base, can influence the product distribution, allowing for selective synthesis of either the primary carbamate or the N-methylated derivative. rsc.org

Another avenue of exploration is the use of hypervalent iodine reagents in modified Hofmann rearrangements, which can convert primary amides to carbamates. acs.org While often stoichiometric, catalytic versions of this transformation are being investigated. Furthermore, electrochemical methods for the Hofmann rearrangement are gaining traction as a green and efficient alternative, avoiding the need for highly toxic and corrosive halogens. rsc.org

| Catalyst System | Reactants | Key Features |

| Palladium(0)/Phosphine (B1218219) Ligand | Aryl Halide/Triflate, Sodium Cyanate, Alcohol | Mild reaction conditions, broad substrate scope. mit.eduorganic-chemistry.org |

| Molybdenum Hexacarbonyl | Nitroarene, Dimethyl Carbonate | Utilizes a green reagent and solvent (DMC), tunable selectivity. rsc.org |

| Hypervalent Iodine (Catalytic) | Primary Amide, Oxidant | Avoids stoichiometric use of heavy metals, mild conditions. acs.org |

| Electrochemical (NaBr mediated) | Primary Amide | Avoids toxic halogens, green and efficient. rsc.org |

Advanced Computational Approaches for Reaction Design

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and designing more efficient synthetic routes. For the synthesis of 4-Methoxyphenyl methylcarbamate and related compounds, density functional theory (DFT) calculations are providing unprecedented insights.

Computational studies on the palladium-catalyzed formation of aryl carbamates have helped to map out the entire catalytic cycle. mdpi.com These studies can determine the energies of intermediates and transition states, identifying the rate-determining step and potential side reactions. For example, DFT calculations can model the initial oxidative addition of an aryl halide to the palladium catalyst, the subsequent insertion of carbon monoxide or a cyanate equivalent, and the final nucleophilic attack by an alcohol to form the carbamate. This detailed understanding allows for the rational design of catalysts with improved activity and selectivity.

The role of ligands in the catalytic cycle is another area where computational modeling has proven valuable. By calculating the binding energies and steric and electronic effects of different phosphine ligands, for example, researchers can predict which ligands will lead to the most efficient catalytic system. This in-silico screening can significantly reduce the experimental effort required to optimize a reaction.

Furthermore, computational models are being used to study the mechanism of the Hofmann rearrangement for carbamate synthesis. researchgate.net These studies can clarify the nature of the key intermediates, such as the isocyanate, and the role of solvents and bases in the reaction pathway. This fundamental knowledge is crucial for developing milder and more selective versions of this classical transformation.

| Computational Method | Focus of Study | Key Insights |

| Density Functional Theory (DFT) | Pd-catalyzed carbamate synthesis | Elucidation of the full catalytic cycle, identification of rate-determining steps, and prediction of catalyst performance. mdpi.com |

| DFT and Ab Initio Molecular Dynamics | Pd-N to Pd-O rearrangement | Investigation of key mechanistic steps and their energy barriers in carbamate synthesis. nih.gov |

| G3MP2BHandHLYP Composite Method | Acid-catalyzed urethane (B1682113) formation | Comparison of catalytic activities and elucidation of reaction mechanisms. nih.gov |

Applications as Chemical Intermediates in Non-Prohibited Contexts (e.g., Polymer Science, Material Chemistry Precursors)

In the realm of materials science, this compound and its derivatives hold potential as valuable intermediates, particularly in the synthesis of polymers with tailored properties. The methoxy (B1213986) and carbamate functionalities offer sites for further chemical modification and influence the final properties of the polymer.

One of the most significant applications of aryl carbamates is as precursors to isocyanates, which are key building blocks for polyurethanes. organic-chemistry.orgresearchgate.net The thermal or catalytic decomposition of an N-aryl carbamate can generate the corresponding aryl isocyanate. In the case of this compound, this would yield 4-methoxyphenyl isocyanate. This isocyanate can then be reacted with a variety of polyols to produce polyurethanes. The presence of the methoxy group on the phenyl ring can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and adhesive characteristics. The structure of the isocyanate is a critical factor in determining the properties of the final polyurethane material. mdpi.com

Furthermore, the 4-methoxyphenyl moiety itself is of interest in polymer chemistry. For instance, 4-methoxyphenol (B1676288) can be polymerized via enzyme-catalyzed reactions to produce poly(4-methoxyphenol), a polymer with interesting antioxidant properties. rsc.org While not a direct application of the carbamate, this highlights the utility of the 4-methoxyphenyl structural unit in creating functional polymers.

There is also growing interest in developing functionalized monomers for polymerization. A molecule like this compound could potentially be modified to incorporate a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This would allow for its direct incorporation into polymer chains, introducing the methoxyphenyl and carbamate groups as pendant functionalities. These functional groups could then be used for post-polymerization modifications or to tune the surface properties of the material.

| Polymer Type | Role of 4-Methoxyphenyl Derivative | Potential Properties |

| Polyurethanes | Precursor to 4-methoxyphenyl isocyanate. organic-chemistry.orgresearchgate.net | Modified thermal stability, solubility, and adhesion. mdpi.com |

| Poly(4-methoxyphenol) | Monomer (4-methoxyphenol). rsc.org | Antioxidant properties. |

| Functionalized Polymers | Incorporation as a pendant group. | Tunable surface properties, sites for further modification. |

Q & A

Q. What safety protocols should be implemented when handling 4-Methoxyphenyl methylcarbamate in laboratory settings?

- Methodological Answer :

Acute toxicity (oral, dermal, inhalation) is classified under GHS Category 4, requiring strict PPE (gloves, lab coat, goggles) and use of a fume hood. For ingestion, rinse the mouth with water (1-2 glasses) but do not induce vomiting . In case of inhalation-induced respiratory distress, move the affected individual to fresh air and seek medical attention if symptoms persist . Store in a cool, dry place away from oxidizers, and avoid exposure to moisture to prevent degradation .

Q. How can researchers structurally characterize this compound to confirm its identity and purity?

- Methodological Answer :

Use NMR spectroscopy to confirm the methoxy (-OCH₃) and carbamate (-OCONHCH₃) functional groups. For example, the methoxy proton typically resonates at ~3.8 ppm in ¹H-NMR. Mass spectrometry (MS) can validate the molecular ion peak at m/z 151.16 (C₈H₉NO₂) . Purity assessment via HPLC with a C18 column and UV detection (λ = 254 nm) is recommended, comparing retention times against certified standards .

Q. What are the known toxicological effects of this compound based on structural analogs?

- Methodological Answer :

Structurally related carbamates (e.g., Methiocarb) exhibit acute neurotoxicity via acetylcholinesterase inhibition. Adverse effects may include tachycardia, respiratory distress, and neuromuscular dysfunction . For lab studies, conduct in vitro acetylcholinesterase inhibition assays using Ellman’s method to quantify IC₅₀ values, and compare with positive controls like carbaryl .

Advanced Research Questions

Q. What analytical methods are recommended for quantifying this compound in complex biological or environmental matrices?

- Methodological Answer :

GC-MS with electron capture detection (ECD) or HPLC-MS/MS is optimal for trace analysis. For example, Methiocarb (a structural analog) is quantified using a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 280°C) and selective ion monitoring (m/z 151 for quantification) . Validate methods via spike-and-recovery experiments in matrices like serum or soil, ensuring >90% recovery and <10% RSD .

Q. How should researchers address discrepancies in reported toxicity data for this compound across studies?

- Methodological Answer :

Discrepancies often arise from variations in exposure routes (oral vs. dermal), species-specific metabolism, or impurity profiles. Replicate studies under standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity) using purified batches (>95% purity). Cross-reference GHS classifications (e.g., Category 4 acute toxicity ) with in silico predictions (e.g., QSAR models) to resolve conflicts .

Q. What experimental approaches are used to study the reactivity of the carbamate bond in this compound under varying pH conditions?

- Methodological Answer :

Conduct hydrolysis kinetics studies in buffered solutions (pH 2–12) at 25°C–50°C. Monitor degradation via HPLC-UV , observing cleavage products like 4-methoxyphenol and methylamine. The carbamate bond is stable under neutral conditions but hydrolyzes rapidly in alkaline media (pH >10) via nucleophilic attack by OH⁻ . For mechanistic insights, use isotopic labeling (e.g., ¹⁸O-water) and analyze intermediates by LC-MS .

Q. How can researchers design experiments to evaluate the environmental persistence of this compound?

- Methodological Answer :

Perform soil half-life (DT₅₀) studies under OECD 307 guidelines: incubate compound-spiked soil (1 ppm) at 20°C–25°C and measure residual concentrations via GC-MS at intervals (0, 7, 14, 30 days). Compare degradation rates in sterile vs. non-sterile soil to assess microbial contribution . For photolysis studies, expose aqueous solutions to UV light (λ = 254 nm) and track degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.